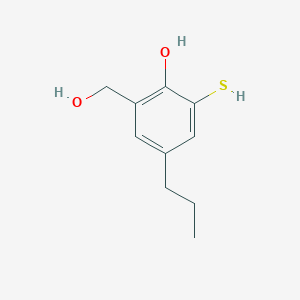
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol is an organic compound with a complex structure that includes hydroxymethyl, propyl, and sulfanyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde in the presence of acidic or basic catalysts . The reaction typically proceeds under mild conditions, with water as the solvent, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as using renewable feedstocks and minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and sulfanyl groups play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the propyl and sulfanyl groups.
4-Propylphenol: Similar in structure but lacks the hydroxymethyl and sulfanyl groups.
6-Sulfanylphenol: Similar in structure but lacks the hydroxymethyl and propyl groups.
Uniqueness
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propyl, and sulfanyl groups attached to the phenol ring.
Properties
CAS No. |
88661-20-5 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-propyl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-2-3-7-4-8(6-11)10(12)9(13)5-7/h4-5,11-13H,2-3,6H2,1H3 |
InChI Key |
ZNAJBXHTYIBHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)S)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)

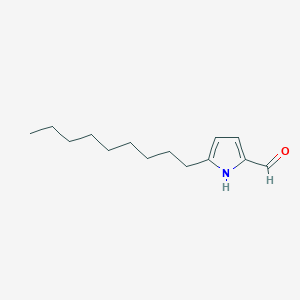
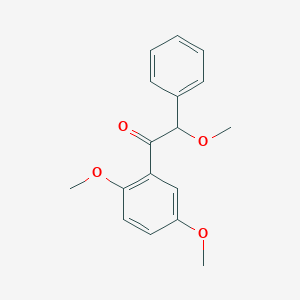

![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
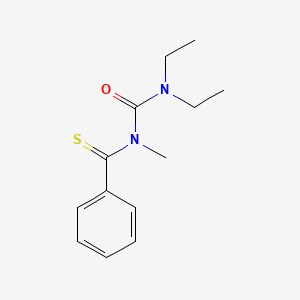
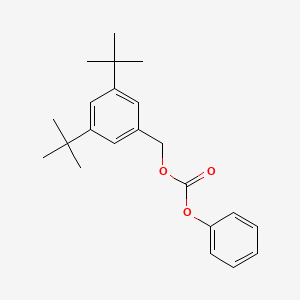


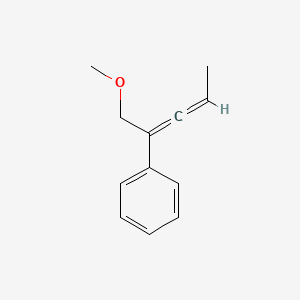
![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
